molecular formula C16H12Cl2O4 B14135857 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate CAS No. 88952-31-2

2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate

Cat. No.: B14135857
CAS No.: 88952-31-2
M. Wt: 339.2 g/mol
InChI Key: JJXKSMKIZATCBK-UHFFFAOYSA-N
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Description

2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an acetyl group, two chlorine atoms, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4,6-dichlorophenol with 4-methoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate exerts its effects involves interactions with various molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Properties

CAS No.

88952-31-2

Molecular Formula

C16H12Cl2O4

Molecular Weight

339.2 g/mol

IUPAC Name

(2-acetyl-4,6-dichlorophenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H12Cl2O4/c1-9(19)13-7-11(17)8-14(18)15(13)22-16(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3

InChI Key

JJXKSMKIZATCBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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